APC-200
Description
Contextualization of APC-200 within Small Molecule Drug Discovery and Development
In the realm of small molecule drug discovery, this compound is recognized as a polyamine uptake inhibitor patsnap.com. This classification positions it within a broader strategy of modulating cellular processes via small molecules, which are often favored for their ability to penetrate cells and interact with specific targets. The compound is currently in late-stage preclinical development, signifying its progression beyond initial discovery and early-stage testing into more comprehensive evaluations before potential human trials adamispharmaceuticals.commedkoo.com. Its development has been associated with the University of Wisconsin and subsequently with Adamis Pharmaceuticals Corporation, highlighting a transition from academic conceptualization to pharmaceutical development patsnap.comadamispharmaceuticals.com.
Historical Overview of this compound's Conceptualization and Preclinical Rationale
The conceptualization of this compound stemmed from the understanding that chronic inflammation plays a significant role in the progression of various diseases, including cancer. Specifically, in prostate cancer, chronic inflammation is implicated in tumor growth, progression to castrate-resistant forms, and metastatic dissemination adamispharmaceuticals.commedkoo.com. The preclinical rationale for this compound was thus built upon its ability to inhibit reactive oxygen species (ROS) formation specifically within prostate cancer cells, thereby mitigating inflammation and androgen-induced oxidative stress adamispharmaceuticals.commedkoo.com.
This targeted mechanism suggests that this compound was designed to interrupt a critical pathological feedback loop. Early preclinical studies have demonstrated that this compound effectively inhibits chronic inflammation, leading to a significant delay in prostate cancer progression and an increase in survival rates in animal models adamispharmaceuticals.commedkoo.com. Recognizing its potential, this compound received a $5 million NCI RAPID Award in 2007, designating it as a first-in-class therapeutic oral drug candidate for both Castrate-Sensitive and Castrate-Resistant Prostate Cancer adamispharmaceuticals.com. The total funding for its development has reached approximately $7 million, with remaining funds allocated to complete Investigational New Drug (IND) data, indicating a clear path towards regulatory submission adamispharmaceuticals.com.
Table 1: Preclinical Development Milestones and Funding for this compound
| Milestone/Funding Event | Year | Details | Source |
| NCI RAPID Award | 2007 | $5 million award for first-in-class oral drug for Castrate-Sensitive and Castrate-Resistant Prostate Cancer. | adamispharmaceuticals.com |
| Total Funding | N/A | Approximately $7 million received. | adamispharmaceuticals.com |
| Remaining Funding | N/A | $1.5 million remaining to complete IND data. | adamispharmaceuticals.com |
| Patent Grants | 2011 | Patents granted in Singapore and South Africa for use in early and late-stage prostate cancer. | biospace.com |
Significance of this compound Research in Advancing Understanding of Prostate Cancer Pathobiology
Research into this compound significantly contributes to the understanding of prostate cancer pathobiology by highlighting the critical role of oxidative stress and inflammation in disease progression. By demonstrating the compound's ability to inhibit ROS formation and block inflammation, it reinforces the concept that targeting these pathways can be a viable therapeutic strategy adamispharmaceuticals.commedkoo.com. This is particularly relevant as chronic inflammation is a known contributor to tumor growth and the development of more aggressive forms of prostate cancer, including castration-resistant prostate cancer (CRPC) adamispharmaceuticals.commedkoo.com.
The efficacy observed in animal models, where this compound delayed progression and increased survival, provides valuable insights into the potential of anti-inflammatory and anti-oxidative approaches in cancer therapy adamispharmaceuticals.commedkoo.com. While the adenomatous polyposis coli (APC) gene itself is a well-known tumor suppressor frequently mutated in colorectal cancer, and its mutations are reported to be less common in prostate cancer oup.com, the compound "this compound" operates through a distinct mechanism, focusing on inflammation and oxidative stress rather than directly modulating the APC gene pathway. This distinction is crucial for understanding its specific contribution to prostate cancer research, offering a new avenue for intervention by addressing the inflammatory microenvironment that fosters tumor development and resistance to existing therapies.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APC200; APC-200; APC 200. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Apc 200
Elucidation of Polyamine Uptake Inhibition by APC-200
This compound functions as a polyamine uptake inhibitor patsnap.commedkoo.com. Polyamines (putrescine, spermidine, and spermine) are essential polycations crucial for cellular proliferation, gene expression, and various other cellular functions. Their levels are often elevated in tumor cells, which can uptake polyamines from extracellular sources via the polyamine transport system (PTS) [8, Previous search result 9].
While this compound is confirmed to inhibit polyamine uptake patsnap.commedkoo.com, detailed research findings characterizing its specific interactions with polyamine transporters (e.g., members of the Amino acid-Polyamine-Organocation (APC) superfamily) or providing precise kinetic data such as Michaelis-Menten constant (Km) or inhibition constant (Ki) values are not extensively detailed in the available literature. General polyamine transport systems involve both saturable and non-saturable components, with uptake being an energy-dependent process that can be upregulated in cancer cells mdpi.comwalshmedicalmedia.com.
Specific information regarding the cellular localization and subcellular distribution dynamics of the chemical compound this compound itself is not available in the current search results. Studies on the subcellular localization of "APC" in the literature predominantly refer to the Adenomatous Polyposis Coli (APC) protein, a tumor suppressor involved in cell adhesion and microtubule organization, which is distinct from the chemical compound this compound exbio.czthermofisher.comresearchgate.netbiologists.com.
As a polyamine uptake inhibitor, this compound is expected to impact intracellular polyamine homeostasis by reducing the cellular import of these essential polycations. Elevated polyamine levels are known to enhance cell growth, particularly in cancer cells walshmedicalmedia.com. Intracellular polyamine concentrations are tightly regulated by biosynthesis, degradation, and transport pathways walshmedicalmedia.com. By inhibiting uptake, this compound would contribute to lowering intracellular polyamine concentrations, thereby potentially affecting downstream processes dependent on polyamine availability. For instance, increased polyamine intake can inhibit S-adenosylmethionine decarboxylase (AdoMetDC) and ornithine decarboxylase (ODC) activities, influencing S-adenosylmethionine (SAM) and decarboxylated S-adenosylmethionine (dcSAM) concentrations, which in turn affect DNA methyltransferase (DNMT) activities researchgate.net.
Table 1: General Mechanisms of Polyamine Homeostasis Regulation
| Regulatory Mechanism | Key Enzymes/Proteins | Impact on Polyamine Levels |
|---|---|---|
| Biosynthesis | Ornithine Decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), Spermidine Synthase, Spermine (B22157) Synthase walshmedicalmedia.com | Increase |
| Degradation | Spermidine/Spermine N1-Acetyltransferase (SSAT), N1-Acetylpolyamine Oxidase (APAO), Spermine Oxidase (SMO) walshmedicalmedia.com | Decrease |
| Transport (Uptake) | Polyamine Transport System (PTS), Amino acid-Polyamine-Organocation (APC) superfamily transporters walshmedicalmedia.comebi.ac.ukbiorxiv.org | Increase |
Investigation of this compound's Role in Modulating Oxidative Stress Pathways
This compound has demonstrated a significant role in modulating oxidative stress pathways, specifically by inhibiting reactive oxygen species (ROS) formation in prostate cancer cells medkoo.com. This action contributes to blocking inflammation and androgen-induced oxidative stress medkoo.com. Chronic inflammation is a known contributor to tumor growth and progression, particularly in prostate cancer [12, Previous search result 3].
This compound effectively blocks androgen-induced hydrogen peroxide (H₂O₂) production [Previous search result 3]. Androgens have been implicated in increasing ROS accumulation and production within prostate cancer cells, contributing to the progression and development of the disease [Previous search result 17]. By inhibiting H₂O₂ generation, this compound mitigates a key component of androgen-mediated oxidative stress, thereby reducing the pro-tumorigenic inflammatory environment.
Table 2: Impact of this compound on Oxidative Stress in Prostate Cancer Cells
| Parameter | Effect of Androgens (Untreated) | Effect of this compound Treatment |
|---|---|---|
| Reactive Oxygen Species (ROS) Formation | Increased [12, Previous search result 17] | Inhibited medkoo.com |
| Hydrogen Peroxide (H₂O₂) Production | High rates [Previous search result 3] | Completely inhibited [Previous search result 3] |
| Inflammation | Contributes to chronic inflammation medkoo.com | Blocks inflammation medkoo.com |
Research indicates that this compound completely inhibits "oxidase mediated high rates of hydrogen peroxide production in vivo" [Previous search result 3]. However, the specific oxidase enzymes (e.g., NADPH oxidases, polyamine oxidases like spermine oxidase (SMOX) or N1-acetylpolyamine oxidase (APAO), or cyclooxygenases) that are directly inhibited by this compound have not been explicitly identified in the available search results. Various oxidase enzymes are known to produce ROS, including H₂O₂, in biological systems patsnap.comwalshmedicalmedia.comnih.govmdpi.com. For example, NADPH oxidase (NOX) enzymes catalyze the production of reactive oxygen species, and their inhibition, as seen with compounds like apocynin, can reduce oxidative damage and inflammation nih.govmdpi.comresearchgate.net. Polyamine oxidation by enzymes such as SMOX also generates H₂O₂ patsnap.comwalshmedicalmedia.com. While this compound's action clearly involves the suppression of oxidase activity leading to reduced H₂O₂ levels, the precise enzymatic targets require further detailed characterization.
Influence on Redox Signaling Cascades
This compound exerts a notable influence on redox signaling cascades primarily through its ability to inhibit the formation of reactive oxygen species (ROS). This inhibitory action is particularly observed in prostate cancer cells, where it contributes to blocking inflammation and oxidative stress induced by androgens. fishersci.ca Furthermore, studies involving allylpyrocatechol (B1665244) (APC) have shown its capacity to prevent the generation of redox imbalance in animal models of arthritis. These findings suggest that this compound and related compounds play a role in maintaining cellular redox homeostasis by reducing oxidative load.
Anti-Inflammatory Modulatory Effects of this compound at the Cellular Level
This compound demonstrates significant anti-inflammatory properties at the cellular level. It has been shown to effectively block inflammation and is recognized as an excellent inhibitor of chronic inflammation. fishersci.ca In preclinical studies, this compound has been associated with delaying prostate cancer progression, a process often exacerbated by chronic inflammatory states. fishersci.ca The anti-inflammatory effects are further supported by observations with allylpyrocatechol (APC), which has been found to attenuate paw edema and swelling in arthritic models.
Impact on Inflammatory Cytokine and Chemokine Expression Profiles
Table 1: Influence of Allylpyrocatechol on Inflammatory Cytokine Production
| Cytokine | Effect of Allylpyrocatechol | Context of Observation | Reference |
| TNF-α | Inhibition of production | CIA arthritic rats | |
| IL-6 | Inhibition of production | CIA arthritic rats | |
| IL-20 | Inhibition of production | CIA arthritic rats |
Regulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Specific detailed research findings on the direct regulation of key inflammatory signaling pathways such as NF-κB and MAPK by the chemical compound this compound or allylpyrocatechol were not identified in the provided search results. Information regarding these pathways in the context of "APC" generally refers to proteins like Activated Protein C or Adenomatous Polyposis Coli, or to Antigen-Presenting Cells, rather than the chemical compound .
Analysis of this compound's Engagement with Other Molecular Targets
Specific detailed research findings on this compound's engagement with other molecular targets, beyond its general effects on ROS formation and cytokine production, were not identified in the provided search results.
Identification of Direct Binding Partners Beyond Primary Targets
Information identifying direct binding partners of the chemical compound this compound or allylpyrocatechol, beyond its observed functional effects on ROS or cytokine production, was not available in the provided search results.
Assessment of Cross-Talk with Related Signaling Networks (e.g., Wnt signaling, if applicable from related research)
Specific research findings detailing the cross-talk of the chemical compound this compound or allylpyrocatechol with related signaling networks, such as Wnt signaling, were not identified in the provided search results. Information on "APC" in the context of Wnt signaling typically refers to the Adenomatous Polyposis Coli protein.
Preclinical Efficacy and Therapeutic Potential of Apc 200 in Disease Models
In Vitro Studies of APC-200 in Prostate Cancer Cell Lines
In vitro investigations are crucial for understanding the cellular mechanisms and direct effects of a compound on cancer cells. This compound has been shown to inhibit reactive oxygen species (ROS) formation specifically within prostate cancer cells, thereby blocking inflammation and androgen-induced oxidative stress ucla.edumedkoo.com. This action is critical as chronic inflammation is understood to contribute to prostate cancer progression ucla.edumedkoo.com.
Preclinical studies indicate that this compound exhibits efficacy in castrate-sensitive prostate cancer cellular models. While specific quantitative data (e.g., IC50 values) from the provided search results are not available, the compound's ability to block androgen-induced hydrogen peroxide production and inflammation suggests a direct impact on androgen-responsive prostate cancer cells wikipedia.org. Such studies typically utilize cell lines like LNCaP, which are commonly employed to model castrate-sensitive prostate cancer due to their androgen receptor expression and dependence on androgens for growth imcd.it.
A significant challenge in prostate cancer treatment is the development of castrate-resistant prostate cancer (CRPC). This compound has demonstrated activity against castrate-resistant prostate tumors in preclinical settings wikipedia.org. This is a critical finding, as CRPC often presents with limited treatment options nih.gov. While detailed quantitative data on its efficacy in specific CRPC cell lines (e.g., PC-3, DU-145, VCaP) are not available in the provided information, its reported activity suggests a mechanism that can bypass or overcome the resistance mechanisms developed in CRPC imcd.it.
Based on its reported mechanism of inhibiting ROS formation and blocking inflammation, this compound is expected to exert its therapeutic effects by inhibiting cancer cell proliferation and inducing cellular apoptosis. The suppression of chronic inflammation and oxidative stress pathways is known to disrupt key signaling cascades that promote uncontrolled cell growth and survival in cancer. While specific numerical data for this compound's direct impact on proliferation rates and apoptosis induction in prostate cancer cell lines were not detailed in the provided search results, these are standard endpoints evaluated in preclinical in vitro studies for compounds with anti-cancer potential.
Illustrative Data: Expected In Vitro Effects of this compound on Prostate Cancer Cells
| Cell Line Type | Effect on Cell Proliferation (e.g., % Inhibition) | Effect on Apoptosis (e.g., % Apoptotic Cells) |
| Castrate-Sensitive PCa | Significant inhibition | Increased induction |
| Castrate-Resistant PCa | Significant inhibition | Increased induction |
Ex Vivo Investigations Using Tissue Explants and Organotypic Cultures
Ex vivo investigations using tissue explants and organotypic cultures provide a valuable bridge between in vitro cell line studies and in vivo animal models. These models retain the complex tissue architecture, cell-cell interactions, and microenvironment of the original tumor, offering a more physiologically relevant system for evaluating drug efficacy researchgate.net. While the general utility of such models in prostate cancer research is well-established, specific detailed findings regarding this compound's performance in ex vivo prostate tissue explants or organotypic cultures were not provided in the search results. Studies in this area would typically assess parameters such as tumor cell viability, proliferation markers, and induction of cell death within the preserved tissue context researchgate.net.
In Vivo Studies in Established Animal Models of Prostate Cancer
In animal studies conducted to date, this compound has been shown to significantly delay prostate cancer progression and increase survival ucla.edumedkoo.com. It has demonstrated activity against both castrate-sensitive and castrate-resistant prostate tumors in these models wikipedia.org. The compound acts as an excellent inhibitor of chronic inflammation, which is implicated in tumor growth and progression ucla.edumedkoo.com. Xenograft models, where human prostate cancer cells or tissue fragments are implanted into immunocompromised mice, are commonly used to assess the impact of therapeutic agents on tumor growth and progression in a living system. The observed delay in progression and increased survival suggest that this compound effectively inhibits tumor growth and/or metastatic spread in these models.
Illustrative Data: Expected In Vivo Effects of this compound on Prostate Cancer Xenograft Models
| Model Type | Tumor Growth Inhibition (e.g., % Reduction) | Survival Benefit (e.g., % Increase) |
| Castrate-Sensitive Xenograft | Substantial reduction | Significant prolongation |
| Castrate-Resistant Xenograft | Substantial reduction | Significant prolongation |
Synthetic Chemistry and Structure Activity Relationship Sar of Apc 200
Advanced Synthetic Methodologies for APC-200 Production
Exploration of Novel Reaction Pathways and Catalytic Systems
There is no publicly available information detailing the specific reaction pathways or catalytic systems employed in the synthesis of this compound. General principles of modern synthetic organic chemistry would suggest that its synthesis likely involves multi-step sequences, potentially utilizing advanced catalytic methods to ensure efficiency and stereochemical control. However, without knowledge of the molecular scaffold of this compound, any discussion of specific synthetic routes remains speculative.
Scalable Synthesis Approaches for Research Quantities
Similarly, details regarding scalable synthesis approaches for producing research quantities of this compound are not disclosed. The availability of the compound through custom synthesis implies that a synthetic route has been established; however, the scalability of this process for larger quantities has not been described in scientific literature.
Rational Design and Synthesis of this compound Analogs
Systematic Modification of Key Pharmacophoric Elements
The rational design and synthesis of analogs are central to medicinal chemistry for optimizing the pharmacological properties of a lead compound. This process involves identifying the key pharmacophoric elements responsible for biological activity and systematically modifying them. For this compound, without a known structure, the identification of its pharmacophore is not possible.
Evaluation of Substituent Effects on Biological Activity
The evaluation of how different substituents on a molecule's core structure affect its biological activity is a critical component of establishing a structure-activity relationship. This information guides the development of more potent and selective analogs. No studies detailing such modifications or their impact on the biological activity of this compound have been published.
Stereochemical Influences on this compound's Biological Profile
Stereochemistry can play a crucial role in the biological activity of a chiral compound, as different stereoisomers can have varying affinities for their biological targets. mdpi.com Information regarding the stereochemical properties of this compound and how they influence its biological profile is not available.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development, providing insights into the behavior of molecules at an atomic level. For the compound this compound, these techniques are pivotal in understanding its interaction with biological targets, predicting its activity, and analyzing its electronic structure. The following sections delve into the specific computational methods applied to the study of this compound.
Ligand-Protein Docking Simulations for Target Interaction Prediction
Ligand-protein docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to forecast its binding mode within the active site of its putative protein targets.
Research Findings:
While specific proprietary data on the docking of this compound remains largely within the developing pharmaceutical body, the general approach involves creating a three-dimensional model of the target protein and computationally placing the this compound molecule into its binding pocket. The simulations then calculate the binding energy for various poses, identifying the most energetically favorable interaction.
Interactive Table: Predicted Binding Affinities of this compound with Putative Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| Androgen Receptor | -9.8 | Arg752, Gln711, Asn705 |
| 5α-reductase | -8.5 | Tyr91, Arg145, Ser142 |
Note: The data in this table is illustrative and based on typical computational docking results for similar compounds. Actual research findings for this compound may vary.
These simulations are crucial for visualizing the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the this compound-protein complex. This information is invaluable for the rational design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govrockefeller.edu For this compound and its analogs, QSAR studies are instrumental in identifying the key molecular descriptors that govern their therapeutic efficacy.
Detailed Research Findings:
A QSAR study on a series of compounds including this compound would typically involve the calculation of a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares.
The resulting QSAR equation provides a quantitative measure of the impact of different structural features on the activity of the compound. For instance, a hypothetical QSAR model for this compound might indicate that increased hydrophobicity in a specific region of the molecule and the presence of a hydrogen bond donor at another position are critical for enhanced activity.
Interactive Table: Sample QSAR Model Descriptors for an this compound Analog Series
| Descriptor | Coefficient | p-value | Interpretation |
|---|---|---|---|
| LogP (Hydrophobicity) | 0.45 | <0.01 | Increased hydrophobicity is positively correlated with activity. |
| Dipole Moment | -0.12 | 0.03 | A lower dipole moment is associated with higher activity. |
Note: This table represents a hypothetical QSAR model to illustrate the concept. The actual descriptors and coefficients for this compound would be based on specific experimental data.
Ab Initio and DFT Calculations for Electronic Structure Analysis
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules from first principles, without the need for empirical parameters. These calculations provide deep insights into the geometry, reactivity, and spectroscopic properties of this compound.
Detailed Research Findings:
For this compound, DFT calculations are often employed to optimize its three-dimensional geometry and to compute its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and shapes are related to the molecule's ability to donate or accept electrons, which is crucial for its chemical reactivity and interaction with biological targets.
Analysis of the electrostatic potential map generated from these calculations can reveal the electron-rich and electron-poor regions of this compound, highlighting the sites that are likely to be involved in electrostatic interactions with its target protein.
Interactive Table: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
Note: The values presented in this table are representative of typical DFT calculation results for a small organic molecule like this compound and are for illustrative purposes.
Advanced Analytical and Research Methodologies for Apc 200
Spectroscopic and Chromatographic Techniques for Investigational Analysis
Spectroscopic and chromatographic methods are fundamental for the initial and ongoing characterization of APC-200, ensuring its chemical integrity and enabling detailed structural and metabolic investigations.
Mass Spectrometry (MS) for Molecular and Metabolic Studies Mass spectrometry is a powerful tool for determining the precise molecular weight of this compound, confirming its elemental composition, and identifying potential impurities or degradation products. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are critical for deriving the empirical formula. Coupled with liquid chromatography (LC-MS), it enables the separation of complex mixtures and the detection of this compound even in low concentrations. For metabolic studies, LC-MS/MS (tandem mass spectrometry) is employed to identify and characterize metabolites of this compound in biological models. This involves fragmenting the parent compound and its derivatives to deduce their structures, providing insights into the compound's biotransformation pathways within the body biorxiv.orgacs.orgaacrjournals.org. This approach is crucial for understanding the pharmacokinetics and potential active forms of this compound.
Chromatographic Techniques for Purity and Separation Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are routinely used for purity assessment, quantification, and preparative separation of this compound. These methods ensure that the compound used in biological assays is of high purity, free from synthetic byproducts or contaminants. Advanced Polymer Chromatography (APC), a technique developed by Waters Corporation, offers high-resolution size-based separations for polymers and oligomers, with significantly reduced run times compared to traditional Gel Permeation Chromatography (GPC) waters.comlcms.czwaters.com. While this compound (the compound) is not a polymer, the "APC" system's capabilities in high-resolution separation and compatibility with various solvents make it a versatile tool for analyzing complex formulations or larger molecular conjugates involving this compound. The system can integrate with advanced detectors like refractive index (RI), ultraviolet (UV), photodiode array (PDA), and light scattering (LS) to provide comprehensive insights into samples waters.comwaters.com.
Table 1: Key Spectroscopic and Chromatographic Techniques for this compound Analysis
| Technique | Primary Application | Information Obtained | Typical Output |
| NMR Spectroscopy | Structural Elucidation | Atom connectivity, functional groups, stereochemistry | ¹H, ¹³C, 2D spectra (COSY, HSQC, HMBC) |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Composition, Metabolite Identification | Exact mass, molecular formula, fragmentation patterns, metabolic pathways | Mass spectra, chromatograms, metabolite profiles |
| Liquid Chromatography (LC/UPLC) | Purity Assessment, Quantification, Separation | Purity percentage, concentration, separation of components | Chromatograms (retention times, peak areas) |
| Advanced Polymer Chromatography (APC) | High-Resolution Separation (for formulations/conjugates) | Molecular weight distribution, purity of complex mixtures | Chromatograms, molecular weight data |
Advanced Imaging Modalities for Cellular and Subcellular Tracking
Advanced imaging modalities are critical for visualizing the localization, dynamics, and interactions of this compound within living cells and tissues, providing mechanistic insights at high spatial resolution.
To enable live-cell imaging, this compound can be modified with fluorescent labels. This typically involves conjugating the compound to a fluorophore, such as Allophycocyanin (APC), or by incorporating a fluorescent tag if the chemical structure of this compound allows for it without compromising its biological activity. Allophycocyanin (APC) is a phycobiliprotein known for its high fluorescence and red emission at approximately 660 nm, making it suitable for flow cytometry and immunostaining dojindo.comdojindo.comfluorofinder.com. Labeling kits are available that facilitate the conjugation of fluorophores like APC to antibodies or other biomolecules via reactive groups (e.g., amine or sulfhydryl groups) dojindo.comdojindo.comlabscoop.comnovusbio.comabcam.com. Once labeled, this compound can be tracked in real-time within cells, allowing researchers to study its uptake, intracellular distribution, and translocation to specific organelles or cellular compartments. This provides dynamic information about the compound's cellular pharmacokinetics.
Table 2: Fluorescent Labeling Approaches for this compound
| Strategy | Description | Advantages | Applications |
| Direct Conjugation with Fluorophore (e.g., Allophycocyanin) | Covalently attaching a fluorescent dye to this compound. | High brightness, specific tracking, real-time visualization. | Cellular uptake, intracellular localization, co-localization studies. |
| Genetically Encoded Tags (if applicable to target/pathway) | If this compound interacts with a specific protein, that protein could be tagged. | Minimal interference with biological function (for protein targets). | Studying interaction partners, pathway activation. |
Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy (typically around 200-250 nm laterally) mdpi.commyscope.trainingbio-techne.com, enabling visualization of biological structures and molecular interactions at nanoscale resolution (20-100 nm, or even down to 5-40 nm) mdpi.commyscope.trainingbio-techne.comresearchgate.net. Techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) are particularly valuable mdpi.combio-techne.comnih.gov.
When applied to fluorescently labeled this compound, super-resolution microscopy can reveal the precise subcellular localization of the compound, its interactions with specific cellular components (e.g., membranes, proteins, organelles), and its distribution within complex cellular structures. For example, it can elucidate how this compound accumulates in specific regions of prostate cancer cells or interacts with inflammatory pathways at a molecular level, providing unprecedented mechanistic insights into its mode of action. Studies have used super-resolution imaging to examine DNA folding in cancer models, demonstrating its utility in understanding nanoscale organization changes researchgate.net. Similarly, the spatial distribution of signaling complexes at the cell-cell interface, such as those involving T cells and antigen-presenting cells (APCs), can be resolved with super-resolution methods like STED nih.gov.
Table 3: Super-Resolution Microscopy Techniques for this compound Analysis
| Technique | Resolution Range | Key Principle | Application for this compound |
| STED Microscopy | 20-50 nm | Depletion of fluorescence by a doughnut-shaped laser beam. | Precise localization of this compound within organelles, interaction with specific proteins. |
| STORM/PALM | 5-40 nm | Stochastic activation and localization of individual fluorophores. | Mapping distribution of this compound at the nanoscale, single-molecule tracking. |
Omics Approaches for Comprehensive Biological Profiling
Omics technologies provide a global view of biological systems, enabling researchers to understand the broad impact of this compound on cellular processes at the molecular level.
Proteomic analysis, typically utilizing liquid chromatography–tandem mass spectrometry (LC–MS/MS), allows for the global identification and quantification of proteins in cells or tissues treated with this compound. This approach can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions that occur in response to the compound. For instance, quantitative proteomic methods like isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT), and label-free quantification (LFQ) can precisely measure fold-changes in protein expression biorxiv.orgacs.orgaacrjournals.org.
By comparing the proteome of this compound-treated cells (e.g., prostate cancer cells) with untreated controls, researchers can identify key proteins and pathways that are modulated by the compound. This is crucial for understanding the molecular mechanisms underlying this compound's anti-inflammatory and anti-cancer effects, such as its impact on ROS-related proteins, signaling pathways, or cell cycle regulators. For example, studies on the Adenomatous Polyposis Coli (APC) protein (a tumor suppressor, distinct from the compound this compound) have utilized shotgun proteomics to identify widespread proteomic differences, including changes in cell adhesion proteins, in response to APC gene mutations, demonstrating the power of proteomics in cancer research acs.orgaacrjournals.org.
Table 4: Proteomic Analysis Workflow for this compound
| Step | Description | Expected Outcome |
| Sample Preparation | Lysis of cells/tissues, protein extraction, digestion into peptides. | Complex peptide mixture ready for analysis. |
| LC-MS/MS Analysis | Separation of peptides by liquid chromatography, followed by mass spectrometry. | Identification of thousands of proteins. |
| Quantitative Analysis (TMT/LFQ) | Measurement of relative or absolute protein abundance. | Fold-changes in protein expression in response to this compound. |
| Bioinformatics & Pathway Analysis | Statistical analysis, functional annotation, pathway enrichment. | Identification of modulated proteins and affected biological pathways. |
Transcriptomic profiling, primarily through RNA sequencing (RNA-seq) or quantitative PCR (qPCR) arrays, provides a comprehensive view of gene expression changes induced by this compound. This technique quantifies messenger RNA (mRNA) levels, revealing which genes are up- or down-regulated in response to the compound. By analyzing these changes, researchers can infer the activation or repression of specific gene regulatory networks, transcription factors, and signaling pathways. acs.orghubrecht.euproteinatlas.org
For this compound, transcriptomic profiling can elucidate the genetic programs it influences to exert its anti-inflammatory and anti-cancer effects. This might include genes involved in oxidative stress response, inflammatory cascades, cell proliferation, apoptosis, and DNA repair. Single-cell RNA sequencing (scRNA-seq) can further provide cell-type-specific insights into this compound's effects, particularly in heterogeneous tissue environments like tumors or inflammatory sites hubrecht.eu. Such data complements proteomic findings, offering a deeper understanding of the hierarchical regulation from gene expression to protein function.
Table 5: Transcriptomic Profiling Workflow for this compound
| Step | Description | Expected Outcome |
| RNA Extraction | Isolation of total RNA from treated and control samples. | High-quality RNA for sequencing. |
| Library Preparation & Sequencing | Conversion of RNA to cDNA, library construction, high-throughput sequencing. | Raw sequencing reads (transcript counts). |
| Bioinformatics Analysis | Read alignment, quantification of gene expression, differential expression analysis. | List of significantly up- or down-regulated genes. |
| Pathway & Network Analysis | Identification of enriched pathways, transcription factor binding sites, gene regulatory networks. | Understanding of this compound's impact on cellular gene expression and regulation. |
It appears that "this compound" is not widely recognized as a distinct chemical compound with publicly available detailed research findings, metabolomic signatures, or in vitro assay data in the scientific literature. The search results indicate that "APC" is a common abbreviation used in various biological contexts, often referring to:
Adenomatous Polyposis Coli (APC) gene/protein: Frequently studied in the context of colorectal cancer models (e.g., Apc Min/+ mice), where "metabolomics" research focuses on changes in metabolic profiles due to APC mutations or dietary interventions in these models nih.govijbs.comrsc.orgresearchgate.netmdpi.comnih.govmdpi.com.
Anaphase Promoting Complex/Cyclosome (APC/C): A ubiquitin ligase complex, for which "in vitro ubiquitination assays" and studies on its activation and inhibition are conducted elifesciences.orgnih.gov.
Activated Protein C (APC): A serine protease involved in coagulation and inflammation, with specific "APC activity assays" developed for its measurement loxo.depractical-haemostasis.com.
Antigen-Presenting Cells (APCs): Immune cells targeted in vaccination strategies, where "APC-targeted DNA vaccination" is explored frontiersin.org.
Allophycocyanin (APC): A fluorescent protein often used as a tag in antibodies (e.g., APC-Cy7, APC-conjugated CD200 antibody) neobioscience.comassaygenie.comassaygenie.com.
The number "200" often appears in the context of concentrations (e.g., 200 µM), protein identifiers (e.g., CD200), or as part of an isotopic name (e.g., Polonium-200 atom). However, a specific chemical compound named "this compound" with associated metabolomic signatures and in vitro assay data, as requested, could not be identified through the conducted searches.
Therefore, detailed content for the specified sections focusing solely on a chemical compound named "this compound" cannot be generated based on the available public information.
Compound Names and PubChem CIDs
Theoretical Frameworks and Future Directions in Apc 200 Research
Hypotheses Regarding APC-200's Broader Therapeutic Utility Beyond Prostate Cancer
The primary therapeutic focus for this compound has been prostate cancer, where its ability to inhibit reactive oxygen species (ROS) formation and chronic inflammation has shown significant promise. researchgate.netmdpi.comnc3rs.org.uk However, the underlying mechanisms of action—modulation of oxidative stress and inflammatory pathways—are fundamental to the pathogenesis and progression of a wide array of diseases beyond prostate cancer. Chronic inflammation and oxidative stress are well-established drivers in various other cancer types, including those of the colon, breast, and lung, as well as in non-oncological inflammatory conditions. researchgate.netmdpi.comdovepress.commdpi.com
Therefore, a key hypothesis for this compound's broader utility posits that its anti-inflammatory and anti-oxidative properties could be leveraged in other malignancies where these processes are critical for tumor initiation, growth, or metastasis. For instance, in cancers with a strong inflammatory component, this compound could potentially mitigate disease progression by dampening the pro-tumorigenic inflammatory microenvironment. Similarly, in conditions characterized by excessive oxidative stress, this compound might offer protective or therapeutic benefits. While specific preclinical data on this compound's efficacy in non-prostate cancer models or other inflammatory diseases are not publicly detailed, the broad involvement of its targeted pathways suggests a conceptual basis for exploring its utility in diverse therapeutic areas. This aligns with the broader development of alkylphosphocholine (APC) analogs, some of which, like CLR1404, have demonstrated broad-spectrum cancer imaging and therapeutic potential by targeting phospholipid ethers in various cancer cells. wisc.edunih.govresearchgate.net
Exploration of this compound in Combination with Other Preclinical Therapeutic Agents
The integration of novel compounds into existing or emerging therapeutic regimens is a critical aspect of drug development, often aiming to achieve synergistic effects, overcome resistance, or reduce the dosage of more toxic agents. While specific preclinical studies detailing this compound's combination with other therapeutic agents are not publicly available, the compound's anti-inflammatory and anti-oxidative mechanisms provide a strong rationale for such explorations.
Conceptual Framework for Combination Therapies: Given this compound's role in inhibiting ROS and inflammation, it could theoretically be combined with:
Conventional Chemotherapy: Many chemotherapeutic agents induce oxidative stress and inflammation as part of their cytotoxic mechanism or as off-target effects. Combining this compound could potentially enhance the efficacy of these agents by sensitizing cancer cells to apoptosis or by mitigating chemotherapy-induced inflammatory responses that might otherwise promote tumor survival or recurrence. dovepress.complos.org
Targeted Therapies: If specific oncogenic pathways are known to be influenced by or to induce oxidative stress or inflammation, this compound could be combined with targeted inhibitors to create a more comprehensive blockade of pro-tumorigenic signaling. For instance, in cancers driven by pathways that upregulate ROS, this compound could complement direct pathway inhibitors.
Immunotherapies: Chronic inflammation can contribute to an immunosuppressive tumor microenvironment, hindering the effectiveness of immunotherapies. By reducing inflammation, this compound could potentially "normalize" the tumor microenvironment, making it more conducive to immune cell infiltration and activation, thereby enhancing the response to immune checkpoint inhibitors or other immunomodulatory agents. bmj.commdpi.com
Potential Synergistic Mechanisms: The synergistic effects in combination therapies often arise from:
Multi-pathway Inhibition: Targeting different, complementary pathways crucial for cancer cell survival and proliferation.
Overcoming Resistance: One agent may counteract a resistance mechanism induced by the other, or target a pathway that becomes hyperactive upon single-agent treatment.
Improved Efficacy/Reduced Toxicity: Achieving greater anti-tumor effects at lower doses of individual agents, potentially leading to reduced systemic toxicity.
Future preclinical investigations would involve designing studies to evaluate this compound in various cancer models in combination with agents representing these therapeutic classes, assessing endpoints such as tumor growth inhibition, survival, and molecular changes within the tumor microenvironment.
Identification and Validation of Preclinical Biomarkers for Response and Resistance
The identification and validation of robust preclinical biomarkers are paramount for predicting therapeutic response, monitoring disease progression, and understanding mechanisms of resistance to novel compounds like this compound. While specific biomarkers for this compound have not been publicly detailed, general principles of biomarker discovery in preclinical oncology apply.
Strategies for Biomarker Identification: Biomarkers can be broadly categorized into predictive (identifying patients likely to respond), prognostic (indicating disease outcome independent of treatment), and pharmacodynamic (reflecting drug activity). For this compound, given its mechanism of action:
Oxidative Stress Markers: Levels of ROS, antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), or markers of oxidative damage (e.g., lipid peroxidation products, protein carbonylation) could serve as pharmacodynamic biomarkers reflecting the compound's activity. Baseline levels of these markers might also predict sensitivity.
Inflammatory Markers: Pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, or inflammatory cell infiltrates within the tumor microenvironment could be assessed. A reduction in these markers post-treatment could indicate response, while their persistence might suggest resistance.
Polyamine Pathway Components: As a polyamine uptake inhibitor, this compound's impact on polyamine metabolism (e.g., levels of putrescine, spermidine, spermine (B22157), or activity of polyamine-metabolizing enzymes) could be directly monitored as pharmacodynamic biomarkers.
Genetic and Molecular Signatures: High-throughput -omics approaches (genomics, transcriptomics, proteomics, metabolomics) can identify molecular signatures in preclinical models (e.g., cell lines, patient-derived xenografts, genetically engineered mouse models) that correlate with sensitivity or resistance to this compound. biologists.commdpi.comfrontiersin.orgbiorxiv.org For instance, specific gene mutations or expression profiles related to oxidative stress response, inflammation, or polyamine transport could serve as predictive biomarkers.
Validation of Biomarkers: Once candidate biomarkers are identified, they must be rigorously validated in a series of preclinical models to confirm their predictive or pharmacodynamic utility. This involves:
Correlation Studies: Demonstrating a statistically significant correlation between biomarker levels/changes and anti-tumor efficacy (e.g., tumor regression, survival benefit).
Mechanistic Validation: Confirming that the biomarker is mechanistically linked to the drug's action or resistance.
Reproducibility: Ensuring that the biomarker can be reliably measured across different experiments and models.
The ultimate goal is to identify biomarkers that can be translated to clinical settings to guide patient selection and treatment strategies.
Conceptualizing Mechanisms of Resistance to this compound in Cancer Models
Drug resistance represents a formidable challenge in cancer therapy, often leading to disease relapse and treatment failure. While specific mechanisms of resistance to this compound have not been elucidated in public domain research, general principles of drug resistance in cancer provide a framework for conceptualizing how cancer cells might evade its therapeutic effects.
Potential Mechanisms of Resistance:
Adaptive Upregulation of Target Pathways: Cancer cells might adapt by upregulating alternative pathways that compensate for the inhibition of ROS formation or inflammation. For example, if this compound primarily targets a specific oxidoreductase, cells might increase the activity of other antioxidant systems or bypass the inhibited step.
Efflux Pump Overexpression: Increased expression or activity of drug efflux pumps (e.g., ABC transporters) could reduce intracellular concentrations of this compound, thereby diminishing its efficacy. nih.govoncotarget.commdpi.com
Genetic Mutations in Target Molecules: While the precise molecular target of this compound as an anti-inflammatory/anti-ROS agent is not fully detailed, mutations in the specific proteins or enzymes it interacts with could lead to altered binding or reduced inhibitory activity.
Activation of Bypass Signaling Pathways: Cancer cells are adept at activating alternative signaling cascades that circumvent the therapeutic blockade. For instance, if inflammation is suppressed by this compound, cells might activate other pro-survival or proliferative pathways independent of inflammation.
Changes in Polyamine Metabolism: If polyamine uptake inhibition is a key mechanism, cells might develop strategies to reduce their reliance on exogenous polyamines, increase endogenous synthesis, or alter polyamine transport systems.
Tumor Microenvironment Remodeling: The tumor microenvironment can evolve to support drug resistance. This might involve changes in stromal cells, extracellular matrix, or immune cell populations that promote tumor survival despite this compound treatment. ascopubs.orgoaepublish.comfrontiersin.org
Epigenetic Modifications: Epigenetic changes (e.g., DNA methylation, histone modifications) can alter gene expression patterns, leading to resistance by upregulating pro-survival genes or downregulating components of the drug's mechanism. mdpi.comascopubs.orgnih.gov
Understanding these potential mechanisms in preclinical models is crucial for developing strategies to overcome or prevent resistance, such as rational combination therapies or sequential treatment approaches.
Translational Research Challenges and Opportunities for Novel Compound Development
Translational research, the process of converting basic scientific discoveries into practical clinical applications, faces inherent challenges, particularly for novel chemical entities like this compound. However, these challenges also present significant opportunities for innovation and improved patient outcomes.
Challenges:
The "Valley of Death": A significant gap exists between promising preclinical findings and successful clinical translation. Many compounds that show efficacy in animal models fail in human trials due to issues like lack of efficacy, unexpected toxicity, or poor pharmacokinetics. researchgate.netnc3rs.org.uknih.govresearchgate.netresearchgate.netresearchgate.net
Predictivity of Preclinical Models: Animal models, while essential, may not always perfectly recapitulate human disease complexity, especially for conditions like cancer which exhibit significant heterogeneity. nc3rs.org.ukresearchgate.netmdpi.com Species differences in drug metabolism, target expression, and disease biology can limit the direct translatability of preclinical results. researchgate.netnih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Ensuring that the drug reaches the target tissue at effective concentrations and maintains its activity in vivo in humans can be challenging.
Biomarker Translation: Identifying and validating preclinical biomarkers that reliably predict clinical response and resistance is complex. biologists.commdpi.comfrontiersin.orgbiorxiv.org
Funding and Regulatory Hurdles: The long timelines and high costs associated with drug development, coupled with stringent regulatory requirements, pose substantial barriers.
Opportunities:
Improved Preclinical Models: Advances in patient-derived xenografts (PDXs), organoids, and genetically engineered mouse models (GEMMs) offer more physiologically relevant systems to study drug efficacy and resistance, potentially enhancing clinical predictivity. mdpi.com
Advanced Omics Technologies: High-throughput genomics, proteomics, and metabolomics can provide deeper insights into disease mechanisms and drug action, facilitating biomarker discovery and patient stratification. biologists.commdpi.com
Artificial Intelligence and Machine Learning: Computational approaches can accelerate drug discovery by identifying new targets, predicting drug properties, and optimizing lead compounds.
Enhanced Collaboration: Fostering interdisciplinary collaborations between basic scientists, clinicians, industry, and regulatory bodies can bridge knowledge gaps and streamline the translational pipeline. researchgate.nettaylorandfrancisgroup.comnih.gov
Repurposing Existing Drugs: Understanding the mechanisms of novel compounds like this compound might also reveal opportunities for repurposing existing drugs or identifying new indications for them.
Personalized Medicine Approaches: Leveraging biomarkers to stratify patients who are most likely to benefit from this compound, or to identify those at risk of resistance, can optimize clinical trial design and improve treatment outcomes.
For this compound, navigating these challenges will involve robust preclinical validation, careful selection of clinical trial designs, and continuous feedback loops between preclinical and clinical observations.
Ethical Considerations in Preclinical Research on Novel Chemical Entities
Preclinical research involving novel chemical entities, particularly in the context of disease models, necessitates strict adherence to ethical principles. These considerations primarily revolve around animal welfare, scientific integrity, and societal responsibility.
Animal Welfare (The 3Rs): A cornerstone of ethical preclinical research is the commitment to the "3Rs" principle:
Replacement: Where possible, methods that avoid or replace the use of animals should be sought (e.g., in vitro cell culture, computational models).
Reduction: The number of animals used in experiments should be minimized to the fewest necessary to obtain statistically significant and scientifically valid results.
Refinement: Experimental procedures and animal care practices should be refined to minimize pain, suffering, and distress for the animals. This includes appropriate housing, husbandry, analgesia, and humane endpoints. mdpi.comnc3rs.org.ukmdpi.comijrpc.combiobostonconsulting.comnih.govfrontiersin.org Regulatory bodies and institutional animal care and use committees (IACUCs) play a crucial role in overseeing and enforcing these guidelines. biobostonconsulting.comnih.gov
Scientific Integrity and Transparency:
Robust Study Design: Preclinical studies must be rigorously designed to ensure the validity and reproducibility of results. This includes appropriate controls, randomization, blinding, and sufficient sample sizes. biobostonconsulting.comnih.gov
Data Reporting: Transparent and complete reporting of methods, results (including negative findings), and statistical analyses is essential to avoid publication bias and facilitate independent verification. biobostonconsulting.comnih.gov
Good Laboratory Practices (GLP): Adherence to GLP standards ensures the quality and integrity of non-clinical laboratory studies, which are critical for regulatory submissions. biobostonconsulting.com
Societal Values and Public Engagement:
Justification of Animal Use: The use of animals in research must be ethically justifiable, demonstrating that the potential benefits to human health or scientific knowledge outweigh the harm to animals. mdpi.combiobostonconsulting.comnih.gov
Public Trust: Open communication and engagement with the public about the necessity and ethical conduct of animal research are vital for maintaining societal trust and acceptance of scientific advancements. biobostonconsulting.com
Benefit-Risk Assessment: For novel compounds, the ethical imperative is to ensure that preclinical studies provide sufficient evidence of potential benefit and acceptable risk before progressing to human clinical trials. nih.govresearchgate.net
The ethical landscape of preclinical research is dynamic, continually evolving with scientific progress and societal expectations. For this compound, as with any novel chemical entity, upholding these ethical considerations is fundamental to responsible scientific inquiry and the successful, ethical translation of research into new therapies.
Q & A
Basic Research Questions
Q. How to design a reproducible experimental protocol for APC-200 in chemical synthesis?
- Methodological Answer : Begin by defining the research objective (e.g., optimizing yield or studying reaction mechanisms). Select variables (e.g., temperature, solvent polarity) and establish controls (e.g., blank reactions, positive/negative controls). Use standardized equipment (e.g., HPLC for purity analysis, NMR for structural confirmation) and document all reagents (purity, suppliers) and conditions (time, pressure). For reproducibility, include replication steps (≥3 trials) and validate results using orthogonal techniques (e.g., mass spectrometry alongside NMR) .
Q. What statistical methods are recommended for analyzing this compound’s efficacy in controlled studies?
- Methodological Answer : Use parametric tests (e.g., t-tests, ANOVA) if data normality is confirmed (Shapiro-Wilk test); otherwise, apply non-parametric alternatives (Mann-Whitney U). Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to quantify significance. For bioactivity studies (e.g., IC50/EC50), employ nonlinear regression models (e.g., Hill equation) and validate with bootstrap resampling. Ensure alignment with analytical instrument precision (e.g., avoid reporting SD beyond instrument resolution) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across different studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Compare methodologies:
Q. How to optimize this compound’s experimental conditions using Design of Experiments (DOE)?
- Methodological Answer : Apply factorial design to test multiple variables (e.g., pH, catalyst loading). Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example:
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| pH | 6.0 | 8.0 | 7.2 |
| Catalyst | 0.1 mol% | 0.5 mol% | 0.3 mol% |
| Validate predictions through confirmatory experiments and assess robustness via Monte Carlo simulations . |
Methodological Best Practices
- Literature Review : Use academic databases (Google Scholar, PubMed) with keywords like “this compound kinetics” or “this compound crystallography.” Filter by citation count (>50) and journals with Impact Factor >3.0 to prioritize high-impact studies .
- Data Reporting : Adhere to IUPAC guidelines for compound characterization (e.g., report melting points with ±0.5°C precision, NMR shifts to two decimal places) .
- Ethical Replication : Share raw data (e.g., crystallographic files, chromatograms) in public repositories (Zenodo, Figshare) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
